molecular formula C13H14N2O3 B11594222 (3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one

(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one

Cat. No.: B11594222
M. Wt: 246.26 g/mol
InChI Key: UDQYKAJATPOXHR-DHZHZOJOSA-N
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Description

(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one is a chemical compound characterized by its unique structure, which includes a piperazin-2-one ring substituted with a 4-methoxyphenyl group and an oxoethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one typically involves the condensation of 4-methoxybenzaldehyde with piperazin-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar keto-enol tautomerism and used in organic synthesis.

    Acetylacetone: Another compound with keto-enol tautomerism, often used as a ligand in coordination chemistry.

Uniqueness

(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one is unique due to its specific substitution pattern and the presence of both a piperazin-2-one ring and a methoxyphenyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one

InChI

InChI=1S/C13H14N2O3/c1-18-10-4-2-9(3-5-10)12(16)8-11-13(17)15-7-6-14-11/h2-5,8,14H,6-7H2,1H3,(H,15,17)/b11-8+

InChI Key

UDQYKAJATPOXHR-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/2\C(=O)NCCN2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2C(=O)NCCN2

Origin of Product

United States

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